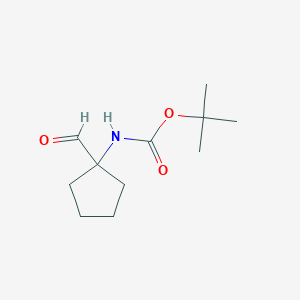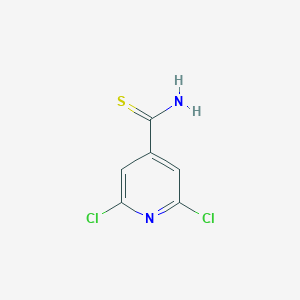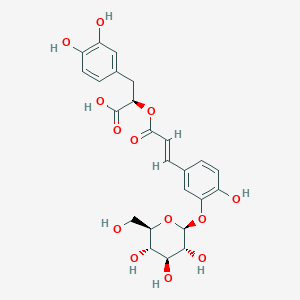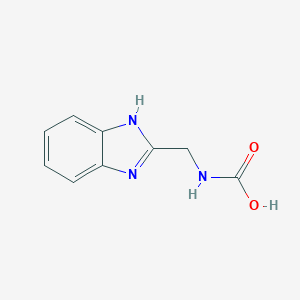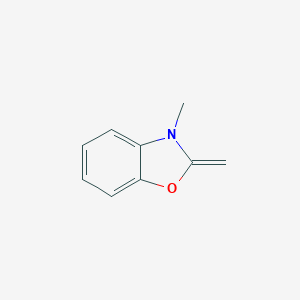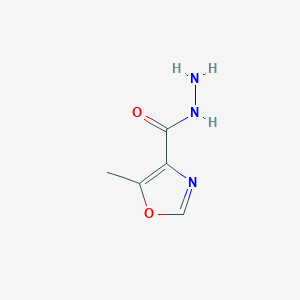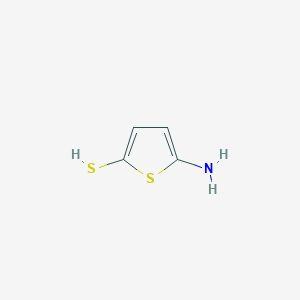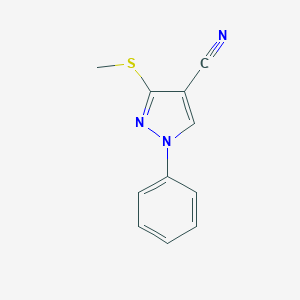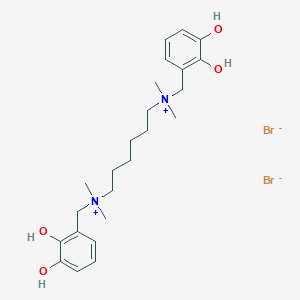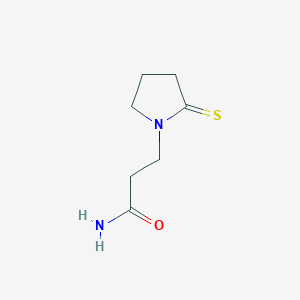
3-(2-Thioxopyrrolidin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Thioxopyrrolidin-1-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiohydantoin derivatives and is also known as thioxopropanamide. It has been found to exhibit interesting biological and pharmacological properties, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 3-(2-Thioxopyrrolidin-1-yl)propanamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells and microorganisms.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-(2-Thioxopyrrolidin-1-yl)propanamide exhibits a range of biochemical and physiological effects. It has been found to induce apoptosis or programmed cell death in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(2-Thioxopyrrolidin-1-yl)propanamide in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in a variety of assays and tests. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 3-(2-Thioxopyrrolidin-1-yl)propanamide. One potential area of research is the development of new drugs based on this compound for the treatment of cancer and infectious diseases. Another area of research is the study of the compound's mechanism of action and its potential use in other scientific fields such as agriculture and environmental science.
In conclusion, 3-(2-Thioxopyrrolidin-1-yl)propanamide is a promising compound that has gained attention in the scientific community due to its potential applications in various fields. Its ability to exhibit multiple biological activities makes it a versatile compound that can be used in a variety of assays and tests. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other scientific fields.
Métodos De Síntesis
The synthesis of 3-(2-Thioxopyrrolidin-1-yl)propanamide involves the reaction of 3-chloro-2-hydroxypropyl sulfonate with thiosemicarbazide in the presence of a base such as potassium hydroxide. The resulting thiohydantoin is then treated with acetic anhydride to obtain the final product. This method has been reported to yield the compound in good yields and purity.
Aplicaciones Científicas De Investigación
3-(2-Thioxopyrrolidin-1-yl)propanamide has been extensively studied for its potential use in various scientific fields. One of the major applications of this compound is in the development of new drugs. It has been found to exhibit antitumor, antimicrobial, and antifungal activities, making it a promising candidate for the development of new drugs for the treatment of cancer and infectious diseases.
Propiedades
Número CAS |
175025-80-6 |
|---|---|
Nombre del producto |
3-(2-Thioxopyrrolidin-1-yl)propanamide |
Fórmula molecular |
C7H12N2OS |
Peso molecular |
172.25 g/mol |
Nombre IUPAC |
3-(2-sulfanylidenepyrrolidin-1-yl)propanamide |
InChI |
InChI=1S/C7H12N2OS/c8-6(10)3-5-9-4-1-2-7(9)11/h1-5H2,(H2,8,10) |
Clave InChI |
IHDKILIDFWMWKM-UHFFFAOYSA-N |
SMILES |
C1CC(=S)N(C1)CCC(=O)N |
SMILES canónico |
C1CC(=S)N(C1)CCC(=O)N |
Sinónimos |
1-Pyrrolidinepropanamide, 2-thioxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



